molecular formula C29H27N3O4 B2956371 2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]-N-[3-(propan-2-yl)phenyl]acetamide CAS No. 1326919-51-0

2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]-N-[3-(propan-2-yl)phenyl]acetamide

Cat. No. B2956371
CAS RN: 1326919-51-0
M. Wt: 481.552
InChI Key: OQMRHOKKXQRRRC-UHFFFAOYSA-N
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Description

2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]-N-[3-(propan-2-yl)phenyl]acetamide is a useful research compound. Its molecular formula is C29H27N3O4 and its molecular weight is 481.552. The purity is usually 95%.
BenchChem offers high-quality 2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]-N-[3-(propan-2-yl)phenyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]-N-[3-(propan-2-yl)phenyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Compounds with intricate structures similar to the one have been synthesized and their molecular structures established through methods like x-ray crystallography. For instance, the synthesis of 8-oxa-10-azatricyclo derivatives and their characterization offer insights into the chemical synthesis techniques and structural elucidation of complex molecules (Soldatenkov et al., 1996).

Biological Activities

Compounds containing acetamide groups and related structures have been evaluated for their anti-inflammatory and analgesic properties. For example, the synthesis and evaluation of acetamides and arylureas derived from oxa(thia)diazoles have shown potential biological activities, indicating their relevance in medicinal chemistry and drug design (Mazzone et al., 1987).

Advanced Materials and Green Chemistry

The development of novel polymeric materials incorporating oxadiazole and triazole units through green chemistry approaches highlights the potential application of such complex compounds in materials science. These polymers exhibit notable properties such as good thermal stability and high glass transition temperatures, making them suitable for advanced applications (Rahmani & Mahani, 2015).

Antitumor Activity

The exploration of novel anticancer agents with complex structures, including those with oxatricyclo and acetamide moieties, demonstrates the potential therapeutic applications of these compounds. Studies on compounds like FK317 have shown significant effects on the survival time of mice bearing tumors, suggesting their utility in cancer chemotherapy (Inami et al., 2002).

properties

IUPAC Name

2-[2,4-dioxo-3-(2-phenylethyl)-4a,5a,6,7,8,9,9a,9b-octahydro-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-(3-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H35N3O4/c1-19(2)21-11-8-12-22(17-21)30-25(33)18-32-26-23-13-6-7-14-24(23)36-27(26)28(34)31(29(32)35)16-15-20-9-4-3-5-10-20/h3-5,8-12,17,19,23-24,26-27H,6-7,13-16,18H2,1-2H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBZJWKRPHWEJGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)NC(=O)CN2C3C4CCCCC4OC3C(=O)N(C2=O)CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H35N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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